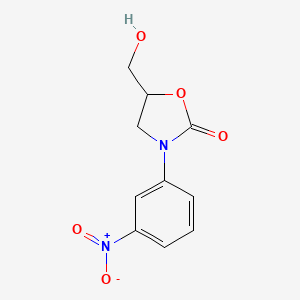
2-Anilino-4H-1,3-thiazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilino-4H-1,3-thiazin-4-one is a heterocyclic compound that belongs to the thiazine family This compound is characterized by a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms The presence of an anilino group (a phenyl group attached to an amino group) at the 2-position of the thiazine ring adds to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilino-4H-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with an isocyanate derivative. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiazine ring. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Green synthesis methods, such as microwave irradiation and solvent-free conditions, are also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Anilino-4H-1,3-thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or tert-butyl hydroperoxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazine derivatives.
Substitution: The anilino group can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide; conditions: room temperature to moderate heating.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: typically carried out in an inert atmosphere.
Substitution: Halogens, nitro compounds; conditions: often require a catalyst and controlled temperature.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazine derivatives.
Substitution: Halogenated or nitrated thiazine derivatives
Applications De Recherche Scientifique
2-Anilino-4H-1,3-thiazin-4-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Anilino-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of enzymes, blocking their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with biological targets, enhancing its binding affinity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1,3-Benzothiazin-4-ones: These compounds have a similar thiazine ring structure but with a benzene ring fused to the thiazine ring.
Thieno[3,2-e]-1,3-thiazin-4-ones: These compounds have a thiophene ring fused to the thiazine ring.
1,3-Thiazin-2,4-diones: These compounds have a similar thiazine ring but with different substituents at the 2 and 4 positions.
Uniqueness: 2-Anilino-4H-1,3-thiazin-4-one stands out due to the presence of the anilino group, which enhances its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
65200-44-4 |
|---|---|
Formule moléculaire |
C10H8N2OS |
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
2-anilino-1,3-thiazin-4-one |
InChI |
InChI=1S/C10H8N2OS/c13-9-6-7-14-10(12-9)11-8-4-2-1-3-5-8/h1-7H,(H,11,12,13) |
Clé InChI |
KFSFPGCYKUGMAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC(=O)C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]-](/img/structure/B14489681.png)

![3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate](/img/structure/B14489688.png)

![8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate](/img/structure/B14489709.png)
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)








